molecular formula C13H13BrN2O5S B2779100 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034241-27-3

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2779100
CAS No.: 2034241-27-3
M. Wt: 389.22
InChI Key: CHEDSNWXVXFRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C13H13BrN2O5S . It contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The bromophenyl group is attached to the pyrrolidine ring via a sulfonyl group .

Scientific Research Applications

Cross-Coupling Reactions

Research involving similar sulfonyl and pyrrolidinyl structures has explored their utility in cross-coupling reactions. For instance, Han (2010) discussed the cross-coupling of bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, yielding N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This methodology underscores the potential for creating complex molecular architectures, suggesting that our compound of interest could be a precursor or intermediate in synthesizing biologically active molecules or materials with specific functionalities (Han, 2010).

Antimicrobial Activity

The synthesis and evaluation of compounds for antimicrobial activity are a significant area of research. El-Sayed (2006) synthesized 1,2,4-triazole derivatives with demonstrated antimicrobial properties, suggesting that structurally related compounds, such as the one , could be explored for their potential as antimicrobial agents. This aligns with a broader research trend focusing on heterocyclic compounds and their derivatives for developing new antibacterial and antifungal treatments (El-Sayed, 2006).

Catalysis and Synthesis

Compounds with sulfonamide, pyrrolidinyl, and oxazolidinone structures have been used as catalysts or key intermediates in synthesizing complex organic molecules. Moosavi-Zare et al. (2013) discussed the use of an ionic liquid, sulfonic acid functionalized pyridinium chloride, as an efficient catalyst for synthesizing tetrahydrobenzo[a]-xanthen-11-ones. This indicates the potential of our compound to act as a catalyst or a building block in organic synthesis, contributing to the development of novel catalytic systems or synthetic pathways (Moosavi‐Zare et al., 2013).

Biological Applications

The structural features of 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione suggest potential biological applications, particularly as inhibitors or modulators of biological processes. Research by Santana et al. (2012) on N-acyl and N-sulfonyloxazolidine-2,4-diones revealed these compounds as pseudo-irreversible inhibitors of serine proteases. This points towards the possibility of our compound being investigated for similar inhibitory activity, contributing to the development of therapeutic agents targeting specific enzymes or signaling pathways (Santana et al., 2012).

Properties

IUPAC Name

3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDSNWXVXFRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.